molecular formula C10H8IN B1600827 5-Iodo-8-methylquinoline CAS No. 88474-17-3

5-Iodo-8-methylquinoline

Cat. No.: B1600827
CAS No.: 88474-17-3
M. Wt: 269.08 g/mol
InChI Key: LSFJJTNYFVXWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-8-methylquinoline (C₁₀H₉IN) is a halogenated quinoline derivative characterized by an iodine substituent at the 5-position and a methyl group at the 8-position of the quinoline ring. Its synthesis involves the iodination of 8-methylquinoline using iodine in concentrated sulfuric acid with silver sulfate as a catalyst . This method ensures regioselective halogenation at the 5-position, a reaction pathway facilitated by the directing effects of the methyl group and the electron-deficient quinoline core.

The compound’s molecular weight is 285.08 g/mol (calculated from C₁₀H₉IN).

Properties

IUPAC Name

5-iodo-8-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFJJTNYFVXWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)I)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524671
Record name 5-Iodo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88474-17-3
Record name 5-Iodo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Halogenated 8-Methylquinolines

The halogenation of 8-methylquinoline yields a series of 5-halo derivatives (Table 1). Key differences arise from the halogen’s electronic and steric effects:

Table 1: Comparison of 5-Halo-8-methylquinolines

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Method Reactivity Notes
5-Iodo-8-methylquinoline C₁₀H₉IN 285.08 Iodination with I₂/H₂SO₄ + Ag₂SO₄ Susceptible to halogen displacement (e.g., bromination yields 5-bromo-8-(bromomethyl)quinoline)
5-Chloro-8-methylquinoline C₁₀H₈ClN 193.64 Chlorination with Cl₂/H₂SO₄ + Ag₂SO₄ Stable under mild conditions; used as precursor for further functionalization
5-Bromo-8-methylquinoline C₁₀H₈BrN 238.09 Bromination with N-bromosuccinimide (NBS) Higher reactivity in cross-coupling reactions compared to chloro analog
5-Fluoro-8-methylquinoline C₁₀H₈FN 177.18 Synthesized from 5-amino-8-methylquinoline via diazotization Limited data on reactivity due to fluorine’s strong C-F bond

Key Findings :

  • Reactivity: Iodine’s larger atomic radius and weaker C-I bond make this compound more reactive in substitution reactions. For example, bromination with NBS partially displaces iodine, yielding a mixture of 5-bromo- and 5-iodo-8-(bromomethyl)quinoline .
  • Electronic Effects: The electron-withdrawing nature of halogens (I < Br < Cl < F) influences the quinoline ring’s electron density, affecting its participation in electrophilic aromatic substitution or metal-catalyzed coupling reactions.

Functional Group Variations at the 8-Position

Substituents at the 8-position significantly alter physicochemical properties:

Table 2: 8-Substituted Quinoline Derivatives

Compound 8-Substituent Molecular Weight (g/mol) Key Properties
This compound Methyl 285.08 Moderate lipophilicity; methyl enhances steric hindrance
5-Iodo-8-methoxyquinoline Methoxy 285.08 (C₁₀H₈INO) Methoxy group increases electron density, potentially enhancing solubility in polar solvents
7-Chloro-5-iodo-8-quinolinol Hydroxyl 305.50 (C₉H₅ClINO) Hydroxyl group enables hydrogen bonding; used in chelation or medicinal chemistry

Key Findings :

  • Lipophilicity: The methyl group in this compound contributes to higher lipophilicity compared to the methoxy or hydroxyl analogs, impacting bioavailability and membrane permeability.
  • Solubility : Methoxy and hydroxyl derivatives exhibit improved aqueous solubility due to polar functional groups, making them preferable for pharmaceutical applications .

Complex Halogenation Patterns in Quinoline Scaffolds

Multi-halogenated quinolines demonstrate diverse reactivities:

  • 8-Chloro-3,4-dibromo-5-methoxyquinoline (C₁₀H₅Br₂ClNO): This compound’s multiple halogens and methoxy group enable versatile reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions .
  • 5-Acetamido-6-bromo-8-ethyl-2-hydroxyquinoline (C₁₂H₁₂BrN₂O₂): The acetamido and hydroxy groups enhance metal-binding capacity, relevant in antimicrobial or catalytic applications .

Comparison with this compound:

  • Synthetic Utility: Multi-halogenated quinolines are often intermediates in drug synthesis, whereas this compound’s single iodine atom makes it a strategic substrate for selective derivatization.
  • Stability : Iodo derivatives are generally less stable than chloro or bromo analogs under prolonged UV exposure or heating due to the weaker C-I bond .

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